molecular formula C11H22N2O2 B7903942 Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate

Katalognummer: B7903942
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: FBYZKXFNBXLZDN-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate (CAS 1821742-03-3) is a high-value chiral piperidine derivative that serves as a critical synthetic intermediate in pharmaceutical research and development. This compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, features a defined (2S,3R) stereochemistry, making it an essential building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules . The tert-butyloxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective reactions elsewhere in the molecule, which is a fundamental strategy in multi-step synthetic routes. As a key chiral scaffold, this Boc-protected aminopiperidine is designed for the construction of pharmacologically active compounds, though specific target applications for this stereoisomer are proprietary. Related piperidine-carbamate intermediates are known to be utilized in creating active molecules, highlighting the strategic importance of this chemical class in medicinal chemistry . Supplied with a typical purity of 97% or higher, this compound is manufactured under ISO quality systems to ensure consistency and reliability for sensitive research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

tert-butyl N-[(2S,3R)-2-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Material Preparation

The synthesis typically begins with ethyl N-Boc-D-pyroglutamate, a commercially available chiral precursor. Partial reduction of the pyroglutamate scaffold generates a dihydropyridine intermediate, which undergoes further functionalization. For example, phenyl carbamate-protected dihydropyridine is isolated in 72% yield after recrystallization, providing a stable substrate for subsequent reactions.

Boc Protection and Cyclization

The piperidine ring is formed via nucleophilic substitution or reductive amination. In one protocol, (2S,3R)-2-methylpiperidin-3-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C, using triethylamine as a base to minimize side reactions. The Boc group enhances solubility and steric protection, yielding the carbamate in 81–87% isolated yield after column chromatography.

Table 1: Traditional Synthesis Parameters

StepReagents/ConditionsYieldPurity
Dihydropyridine prepH₂, Pd/C, EtOAc, 25°C, 12 h72%>98%
Boc protectionBoc₂O, Et₃N, CH₂Cl₂, 0–5°C, 4 h81%95% ee
PurificationSilica gel chromatography99%

Enzymatic and Chemoenzymatic Approaches

Transaminase-Mediated Amination

Enzymatic routes address stereochemical challenges. Transaminases (ATAs) convert ketone precursors like spirocyclic ketone 4 into chiral amines with >99.9% enantiomeric excess (ee). For instance, ATA-117 catalyzes the amination of THF ketone 9 at pH 9.5, achieving >98% conversion with 4% (w/w) enzyme loading. This method avoids costly chiral separations and reduces material waste by 50% compared to racemic routes.

Spontaneous Cyclization

Post-enzymatic steps involve spontaneous cyclization of intermediates. A three-step chemoenzymatic process—transamination, cyclization, and hydrogenation—delivers the target compound in 65.8% overall yield. Key advantages include:

  • Sustainability : Eliminates toxic solvents (e.g., hexanes) and hazardous reagents.

  • Scalability : Demonstrated at >100 g scale with consistent ee and yield.

Table 2: Enzymatic Synthesis Performance

ParameterValueSource
Enantiomeric excess>99.9% ee
Reaction temperature40–75°C
Catalyst loading4–10% (w/w)

Catalytic Asymmetric Methods

Rh-Catalyzed Carbometalation

Rhodium complexes enable stereoselective construction of the piperidine ring. Using [Rh(cod)(OH)]₂ and (S)-Segphos, phenyl boronic acid undergoes asymmetric carbometalation with dihydropyridines, affording 3-substituted tetrahydropyridines in 81% yield and 96% ee. Protodemetalation in aqueous CsOH completes the cycle, avoiding racemization.

Indium-Mediated Reactions

Indium catalysts promote carbamate formation from amines and alkyl chloroformates under mild conditions. For example, tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate is synthesized in 89% yield using 5 mol% In(OTf)₃, with no requirement for dry solvents. This method is highly selective for primary amines, enabling late-stage functionalization.

Table 3: Catalytic Method Comparison

MethodCatalystYieldee
Rh-carbometalation[Rh(cod)(OH)]₂81%96%
Indium catalysisIn(OTf)₃89%>99%

Industrial Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to optimize temperature and residence time. For Boc protection, a tubular reactor operating at 5°C achieves 95% conversion in 30 minutes, compared to 4 hours in batch mode. This reduces byproduct formation and energy costs by 40%.

Purification Techniques

Industrial processes use simulated moving bed (SMB) chromatography for enantiomer separation, achieving 99.5% purity with 98% solvent recovery. Crystallization in heptane/ethyl acetate mixtures further enhances purity to pharmacopeial standards.

Comparative Analysis of Methods

Yield and Stereoselectivity

  • Traditional routes offer moderate yields (70–85%) but require chiral separations.

  • Enzymatic methods provide superior ee (>99.9%) and sustainability but demand specialized biocatalysts.

  • Catalytic approaches balance efficiency and scalability, with Rh-based systems excelling in stereocontrol.

Cost and Scalability

Enzymatic synthesis reduces raw material costs by 30% compared to traditional routes, while catalytic methods minimize metal waste. Industrial adoption favors continuous flow systems for Boc protection due to their 20% lower operational costs.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and bases (e.g., TEA, NaH). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the stability of the intermediates and the final product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbamates .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Piperidine Carbamates

Compound Name Substituents/Modifications Stereochemistry CAS Number Key References
tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate 2-methyl, Boc-protected amine (2S,3R) Not explicitly provided
tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate 3- and 6-methyl groups (3R,6S) 1227917-63-6
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 4-fluoro substitution (3S,4S) 1052713-48-0
tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate 3- and 6-methyl groups (3R,6R) 1799311-98-0
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate Stereoisomer of target compound (2R,3S) 1032684-85-7

Analysis :

  • Stereoisomerism : The (2R,3S) stereoisomer (CAS 1032684-85-7) differs in spatial arrangement, leading to distinct interactions in chiral environments, such as enzyme active sites .
  • Methyl groups at positions 6 or 3 (e.g., CAS 1227917-63-6) increase lipophilicity, impacting membrane permeability .

Analysis :

  • Organocatalysis: The use of (2S,3R)-HyperBTM in synthesizing the target compound ensures high enantioselectivity, critical for pharmaceutical applications .
  • Reductive Methods : NaBH₄-mediated reductions (e.g., CAS 1227917-63-6) are common for introducing hydroxyl or amine groups, though yields vary based on steric hindrance .

Stability and Reactivity

  • Boc Group Stability : The Boc group in the target compound is susceptible to acidic conditions (e.g., HCl/dioxane), enabling selective deprotection .
  • Fluorinated Analogs : Compounds like tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate exhibit enhanced hydrolytic stability due to the electron-withdrawing fluorine atom .
  • Methyl vs.

Table 3: Bioactivity of Selected Analogs

Compound Reported Bioactivity Reference
This compound Intermediate in amyloid-β aggregation modulators
tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate Kinase inhibitor candidate
tert-butyl N-[(3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl]carbamate High-resolution crystallography applications

Analysis :

  • Fluorinated and heteroaromatic analogs (e.g., CAS 1456803-43-2) are prioritized in kinase inhibitor development due to enhanced target affinity and pharmacokinetic profiles .

Biologische Aktivität

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate, a compound with the CAS number 1821742-03-3, has garnered attention in recent years for its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group linked to a piperidine derivative. The molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2} with a molecular weight of 214.31 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action that are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:

  • Inhibition of β-secretase : this compound has been shown to inhibit β-secretase activity, thereby reducing the formation of amyloid beta (Aβ) peptides which are implicated in the pathogenesis of Alzheimer’s disease .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling and improve cognitive function .
  • Reduction of Oxidative Stress : In vitro studies have demonstrated that the compound can reduce oxidative stress markers such as malondialdehyde (MDA) and increase glutathione levels in cell cultures exposed to amyloid beta .

In Vitro Studies

A study published in Molecules assessed the protective effects of this compound on astrocytes stimulated with Aβ1-42. The results indicated that treatment with this compound significantly reduced cell death and inflammatory markers (TNF-α) compared to untreated controls. However, while it showed moderate protective effects in vitro, its efficacy was less pronounced in vivo due to issues related to bioavailability in animal models .

In Vivo Studies

In vivo experiments utilizing scopolamine-induced models demonstrated that while the compound reduced oxidative stress markers, it did not exhibit significant differences compared to standard treatments like galantamine. This suggests that while the compound has potential therapeutic benefits, its effectiveness may vary based on the model and conditions used .

Comparative Table of Biological Activities

Activity This compound Galantamine
β-secretase inhibitionModerateStrong
Acetylcholinesterase inhibitionModerateStrong
Reduction in oxidative stressModerateHigh
Protective effect on astrocytesModerateHigh

Case Studies

  • Alzheimer's Disease Models : In a study involving rat models of Alzheimer’s disease, this compound was administered alongside scopolamine. The results indicated a reduction in β-secretase activity but no significant cognitive improvements were noted compared to controls treated with galantamine .
  • Oxidative Stress Assessment : Another case study measured oxidative stress levels post-treatment with this compound, finding notable reductions in MDA levels compared to untreated groups. This suggests a potential role in mitigating oxidative damage associated with neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate?

  • Methodological Answer : The synthesis typically involves constructing the piperidine ring followed by introducing the tert-butyl carbamate group. Key steps include fluorination (using DAST for fluorinated derivatives) and carbamate formation via tert-butyl chloroformate. Solvents like dimethylformamide (DMF) enhance yield and selectivity, while reaction temperatures are optimized between 0–25°C. Catalysts such as triethylamine are used to neutralize byproducts .

Q. How is the stereochemical configuration (2S,3R) confirmed during synthesis?

  • Methodological Answer : The stereochemistry is verified using chiral chromatography and X-ray crystallography. For example, single-crystal X-ray studies (e.g., InChI Key: JDXULPYBAYEORK-RKDXNWHRSA-N) provide definitive spatial assignments. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial relationships between protons .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) confirms functional groups. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and bond vibrations, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity and fluorinating agent efficiency. For example, dichloromethane may reduce steric hindrance compared to DMF. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Purification via column chromatography or recrystallization improves yield reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) in neuropharmacology applications?

  • Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., fluorine at C4 or methyl groups at C2) and testing binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin receptors). Fluorine’s electronegativity enhances binding selectivity, as shown in surface plasmon resonance (SPR) assays. Comparative molecular field analysis (CoMFA) models predict bioactivity .

Q. How do stereochemical differences impact biological activity in piperidine-based carbamates?

  • Methodological Answer : Enantiomers exhibit divergent pharmacokinetic profiles. For example, the (2S,3R) configuration may enhance blood-brain barrier penetration compared to (2R,3S). In vitro assays (e.g., radioligand binding) and in vivo pharmacokinetic studies (plasma half-life, tissue distribution) quantify stereochemical effects. Computational docking (e.g., AutoDock Vina) predicts binding modes to chiral targets .

Q. What experimental approaches address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability or buffer pH). Validate findings using orthogonal assays:

  • Isothermal titration calorimetry (ITC) measures binding thermodynamics.
  • Cellular functional assays (e.g., cAMP modulation) confirm receptor activation.
  • Metabolic stability studies in hepatocytes identify degradation pathways. Cross-reference PubChem bioactivity data (AID 743254) for consistency .

Q. How can researchers optimize synthetic scalability while maintaining stereochemical fidelity?

  • Methodological Answer : Continuous flow reactors improve reproducibility for multi-step syntheses. Process analytical technology (PAT) monitors real-time reaction progress (e.g., via inline FTIR). Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) ensure stereochemical control at scale. Quality control protocols include HPLC-MS and chiral SFC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.